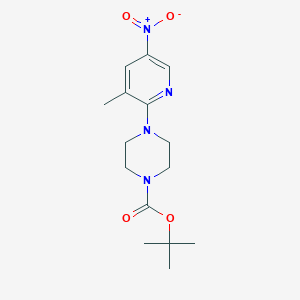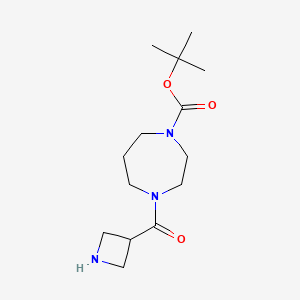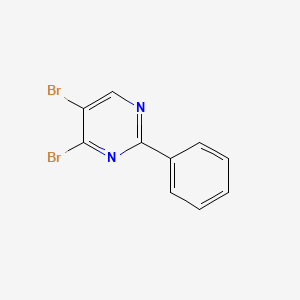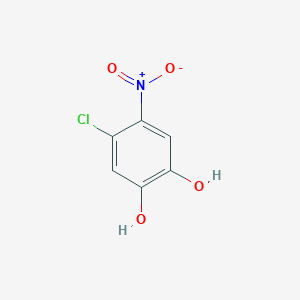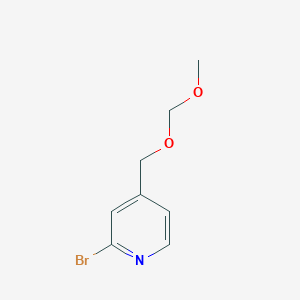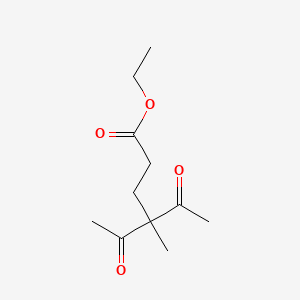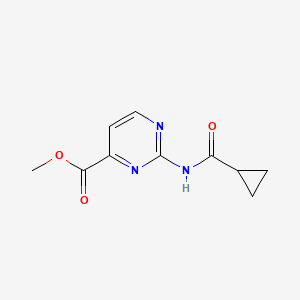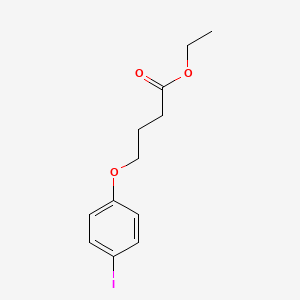
Ethyl 4-(4-iodophenoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-iodophenoxy)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). This compound is specifically derived from butyric acid and features an iodophenoxy group, which is an aromatic ring substituted with iodine. The presence of iodine in the aromatic ring can significantly influence the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-iodophenoxy)butanoate typically involves the esterification of 4-(4-Iodophenoxy)butyric acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
4-(4-Iodophenoxy)butyric acid+EthanolAcid Catalyst4-(4-Iodophenoxy)butyric acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-iodophenoxy)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base, such as potassium carbonate (K2CO3).
Major Products Formed
Hydrolysis: 4-(4-Iodophenoxy)butyric acid and ethanol.
Reduction: 4-(4-Iodophenoxy)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-iodophenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-iodophenoxy)butanoate depends on its specific application. In biological systems, the compound may interact with cellular targets through its iodophenoxy group, which can facilitate binding to proteins or enzymes. The ester linkage can also undergo hydrolysis, releasing the active carboxylic acid, which may exert biological effects through various pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenoxy)butyric acid ethyl ester: Similar structure but with a bromine atom instead of iodine.
4-(4-Chlorophenoxy)butyric acid ethyl ester: Similar structure but with a chlorine atom instead of iodine.
4-(4-Fluorophenoxy)butyric acid ethyl ester: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in Ethyl 4-(4-iodophenoxy)butanoate imparts unique properties, such as increased molecular weight and potential for radiolabeling. These characteristics can enhance its utility in specific applications, such as imaging studies and therapeutic research.
Properties
Molecular Formula |
C12H15IO3 |
|---|---|
Molecular Weight |
334.15 g/mol |
IUPAC Name |
ethyl 4-(4-iodophenoxy)butanoate |
InChI |
InChI=1S/C12H15IO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3 |
InChI Key |
AHCJOXLPLALFBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


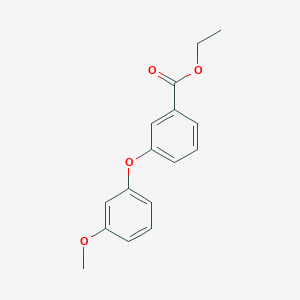
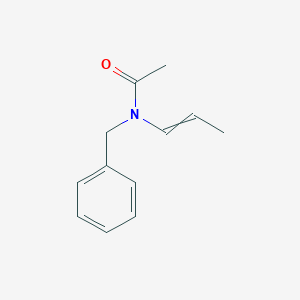
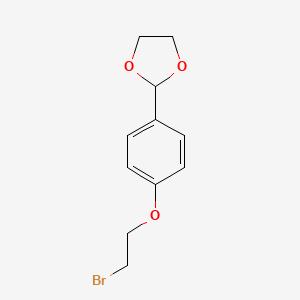
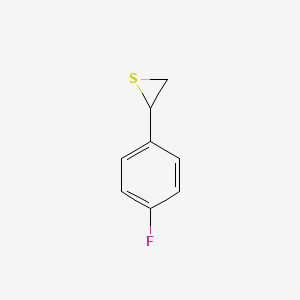


![2-(2-Methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B8434912.png)
